1,1,7,7-Tetramethyljulolidine

Nonlinear Optics Electro-Optical Materials Donor-Acceptor Chromophores

1,1,7,7-Tetramethyljulolidine (TMJ, CAS: 325722-28-9) is a fused, nitrogen-containing heterocyclic aromatic amine characterized by a rigid julolidine core with four methyl substituents at the 1 and 7 positions. This unique molecular structure imparts strong electron-donating properties, making it a key synthetic intermediate for advanced functional materials.

Molecular Formula C16H23N
Molecular Weight 229.36 g/mol
CAS No. 325722-28-9
Cat. No. B1312795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,7,7-Tetramethyljulolidine
CAS325722-28-9
Molecular FormulaC16H23N
Molecular Weight229.36 g/mol
Structural Identifiers
SMILESCC1(CCN2CCC(C3=CC=CC1=C32)(C)C)C
InChIInChI=1S/C16H23N/c1-15(2)8-10-17-11-9-16(3,4)13-7-5-6-12(15)14(13)17/h5-7H,8-11H2,1-4H3
InChIKeyMZKXTXKVGSAPEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,7,7-Tetramethyljulolidine (CAS 325722-28-9): A Critical Electron-Donating Intermediate for High-Performance OLED and NLO Material Synthesis


1,1,7,7-Tetramethyljulolidine (TMJ, CAS: 325722-28-9) is a fused, nitrogen-containing heterocyclic aromatic amine characterized by a rigid julolidine core with four methyl substituents at the 1 and 7 positions [1]. This unique molecular structure imparts strong electron-donating properties, making it a key synthetic intermediate for advanced functional materials [2]. Its primary industrial and research significance stems from its role as a donor building block in the synthesis of high-performance red dopants for organic light-emitting diodes (OLEDs), such as DCJTB, and in the design of chromophores with high electro-optic activity for nonlinear optical (NLO) applications [1][3].

Why 1,1,7,7-Tetramethyljulolidine Cannot Be Replaced by Common Alternatives Like Triphenylamine in Push-Pull Chromophores


Generic substitution of 1,1,7,7-Tetramethyljulolidine (TMJ) with other common electron donors like triphenylamine (TPA) in push-pull molecular architectures fails due to quantifiable differences in their electron-donating strength and the resulting optoelectronic properties. The rigid, planar julolidine framework of TMJ enables more effective π-conjugation and intramolecular charge transfer (ICT) compared to the more flexible, propeller-like structure of TPA [1]. This structural distinction directly translates to quantifiable performance differences, such as a narrower energy gap and red-shifted emission in TMJ-based chromophores [1], which are essential for applications like red OLED emitters. The following section provides direct comparative evidence to support this claim.

Quantifiable Differentiation of 1,1,7,7-Tetramethyljulolidine: A Comparative Analysis Against In-Class Electron Donors


TMJ-Based Chromophores Exhibit a Reduced Optical Energy Gap Versus TPA-Based Analogs

When comparing donor-bithienyl-acceptor compounds, adopting 1,1,7,7-tetramethyljulolidine (TMJ) as the donor instead of triphenylamine (TPA) results in a narrower HOMO-LUMO energy gap, indicative of stronger push-pull character and red-shifted absorption [1].

Nonlinear Optics Electro-Optical Materials Donor-Acceptor Chromophores

TMJ-Containing Red Dopant (R-11a) Achieves Significantly Red-Shifted Electroluminescence

A direct comparison of two red dopants synthesized via the same route reveals that the TMJ-containing molecule (R-11a) exhibits a significant red-shift in its photoluminescence (PL) and electroluminescence (EL) peaks relative to a simpler dimethylamino-based analog (M) [1].

OLED Red Dopant Electroluminescence

TMJ Serves as an Irreplaceable Intermediate for the High-Efficiency Red Dopant DCJTB

1,1,7,7-Tetramethyljulolidine (TMJ) is the essential synthetic precursor for the benchmark red OLED dopant, 4-(dicyanomethylene)-2-t-butyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran (DCJTB) [1]. DCJTB, which contains the TMJ moiety, is characterized by a solution photoluminescence quantum efficiency of >90%, establishing it as one of the most efficient red dopants for Alq3-hosted OLEDs [2].

OLED DCJTB Synthetic Intermediate

Strategic Application Scenarios for 1,1,7,7-Tetramethyljulolidine Based on Validated Performance Advantages


Synthesis of High-Efficiency Red Dopants (e.g., DCJTB) for Premium OLED Displays

When developing a red OLED with a target external quantum efficiency (EQE) that demands a dopant with >90% photoluminescence quantum yield, procurement of 1,1,7,7-Tetramethyljulolidine is essential. It is the key intermediate for synthesizing the benchmark red dopant DCJTB [1]. While alternative red dopants exist, DCJTB remains a top-tier performance standard [2], making TMJ a necessary component in any competitive R&D or production process aiming for this level of device performance.

Design of Red-Shifted or Narrow-Band Red Emitters for High Color-Gamut Displays

For applications requiring saturated red emission with specific CIE coordinates, the use of TMJ-based donors provides a quantifiable advantage. As demonstrated by the red dopant R-11a, incorporating a TMJ moiety results in a 47 nm red-shift in photoluminescence compared to a simpler dimethylamino donor [1]. This stronger electron-donating ability allows for precise color tuning, making TMJ the preferred building block for achieving deep-red emission required in high-color-gamut displays.

Development of High-Activity Electro-Optic (EO) Polymers and NLO Chromophores

In the design of new nonlinear optical (NLO) materials where maximizing the electro-optic coefficient (r33) is paramount, the selection of an electron donor with superior strength is critical. Research has shown that TMJ-derived donors are 'excellent' for this purpose [1]. Specifically, using a TMJ-based donor enables the synthesis of chromophores with reduced HOMO-LUMO energy gaps compared to TPA-based analogs [2], a key factor that leads to larger molecular hyperpolarizability (β) and ultimately higher EO activity in poled polymers.

Investigating Push-Pull Systems with Tunable Intramolecular Charge Transfer (ICT)

For fundamental studies on the structure-property relationships of donor-acceptor (D-π-A) systems, 1,1,7,7-Tetramethyljulolidine is an essential tool. It provides a stronger, more rigid electron-donating group compared to the widely used triphenylamine [1]. Its unique p-π* conjugation leads to an expanded LUMO distribution and a shorter ΔE_ST, enabling the tuning of push-pull character [1]. This makes TMJ an irreplaceable building block for methodically exploring the extremes of intramolecular charge transfer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1,7,7-Tetramethyljulolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.